molecular formula C22H21N3O5S B5000967 N~1~-benzyl-N~1~-methyl-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide

N~1~-benzyl-N~1~-methyl-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide

Cat. No. B5000967
M. Wt: 439.5 g/mol
InChI Key: YUQIZRBRNVBIGE-UHFFFAOYSA-N
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Description

N~1~-benzyl-N~1~-methyl-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide, also known as Bz-Met-NH-4NPh-SO2-Ph, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and drug discovery.

Mechanism of Action

N~1~-benzyl-N~1~-methyl-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamidePh-SO2-Ph is believed to act as a competitive inhibitor of dipeptidyl peptidase IV (DPP-IV), an enzyme that plays a role in the degradation of incretin hormones. By inhibiting DPP-IV, N~1~-benzyl-N~1~-methyl-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamidePh-SO2-Ph can increase the levels of incretin hormones, which can lead to improved glucose homeostasis and insulin secretion. Additionally, N~1~-benzyl-N~1~-methyl-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamidePh-SO2-Ph has been shown to modulate the activity of ion channels, including voltage-gated potassium channels and calcium channels, which can affect neurotransmitter release and synaptic plasticity.
Biochemical and Physiological Effects:
N~1~-benzyl-N~1~-methyl-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamidePh-SO2-Ph has been shown to have various biochemical and physiological effects, including the inhibition of DPP-IV activity, the modulation of ion channel activity, and the regulation of glucose homeostasis and insulin secretion. Additionally, N~1~-benzyl-N~1~-methyl-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamidePh-SO2-Ph has been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of N~1~-benzyl-N~1~-methyl-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamidePh-SO2-Ph is its potential as a drug candidate for the treatment of various diseases. Additionally, N~1~-benzyl-N~1~-methyl-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamidePh-SO2-Ph has been shown to have neuroprotective effects and to improve cognitive function, making it a potential candidate for the treatment of neurological disorders. However, one limitation of N~1~-benzyl-N~1~-methyl-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamidePh-SO2-Ph is its relatively low potency compared to other DPP-IV inhibitors, which may limit its effectiveness as a therapeutic agent.

Future Directions

For N~1~-benzyl-N~1~-methyl-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamidePh-SO2-Ph research include further investigations into its potential as a drug candidate for the treatment of various diseases, including cancer and neurological disorders. Additionally, further studies are needed to elucidate the mechanism of action of N~1~-benzyl-N~1~-methyl-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamidePh-SO2-Ph and to identify potential targets for its therapeutic effects. Finally, the development of more potent analogs of N~1~-benzyl-N~1~-methyl-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamidePh-SO2-Ph may improve its effectiveness as a therapeutic agent.

Synthesis Methods

N~1~-benzyl-N~1~-methyl-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamidePh-SO2-Ph can be synthesized using a multi-step process involving the coupling of various chemical intermediates. The synthesis method involves the reaction of N~1~-benzyl-N~1~-methylglycine with 4-nitrobenzenesulfonyl chloride to form N~1~-benzyl-N~1~-methylglycine 4-nitrobenzenesulfonate. This intermediate is then reacted with sodium hydroxide to form N~1~-benzyl-N~1~-methylglycine 4-nitrophenyl ester, which is further reacted with N-phenylsulfonylglycine to form N~1~-benzyl-N~1~-methyl-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamidePh-SO2-Ph.

Scientific Research Applications

N~1~-benzyl-N~1~-methyl-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamidePh-SO2-Ph has been studied for its potential applications in various fields, including medicinal chemistry and neuroscience. In medicinal chemistry, N~1~-benzyl-N~1~-methyl-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamidePh-SO2-Ph has been investigated as a potential drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease. In neuroscience, N~1~-benzyl-N~1~-methyl-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamidePh-SO2-Ph has been studied for its potential role in modulating neurotransmitter release and synaptic plasticity.

properties

IUPAC Name

2-[N-(benzenesulfonyl)-4-nitroanilino]-N-benzyl-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O5S/c1-23(16-18-8-4-2-5-9-18)22(26)17-24(19-12-14-20(15-13-19)25(27)28)31(29,30)21-10-6-3-7-11-21/h2-15H,16-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUQIZRBRNVBIGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)CN(C2=CC=C(C=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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